(Z)-2-cyano-N-(oxolan-2-ylmethyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-cyano-N-(oxolan-2-ylmethyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a cyano group, an oxolane ring, and a phenylmethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-N-(oxolan-2-ylmethyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the oxolane ring, followed by the introduction of the cyano group and the phenylmethoxyphenyl group. Common reagents used in these reactions include cyanogen bromide, oxirane, and phenylmethanol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-cyano-N-(oxolan-2-ylmethyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the cyano group yields an amine derivative, while oxidation can produce corresponding oxides.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-cyano-N-(oxolan-2-ylmethyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe for studying enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it valuable for developing new products with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-N-(oxolan-2-ylmethyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group and oxolane ring may participate in binding to enzymes or receptors, modulating their activity. Pathways involved in its mechanism of action include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-cyano-N-(oxolan-2-ylmethyl)-3-(4-methoxyphenyl)prop-2-enamide
- (Z)-2-cyano-N-(oxolan-2-ylmethyl)-3-(4-phenylphenyl)prop-2-enamide
- (Z)-2-cyano-N-(oxolan-2-ylmethyl)-3-(4-phenylmethoxyphenyl)prop-2-enamine
Uniqueness
Compared to similar compounds, (Z)-2-cyano-N-(oxolan-2-ylmethyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structure allows for versatile applications across various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
(Z)-2-cyano-N-(oxolan-2-ylmethyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c23-14-19(22(25)24-15-21-7-4-12-26-21)13-17-8-10-20(11-9-17)27-16-18-5-2-1-3-6-18/h1-3,5-6,8-11,13,21H,4,7,12,15-16H2,(H,24,25)/b19-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRDWUWDYHFBAL-UYRXBGFRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=CC2=CC=C(C=C2)OCC3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)CNC(=O)/C(=C\C2=CC=C(C=C2)OCC3=CC=CC=C3)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.